Antibacterial Activity Baseline: N-(3,4-Dichlorophenyl)-2-phenylethenesulfonamide as a Comparator for N-Substitution Effects
The closest structurally characterized analog, N-(3,4-dichlorophenyl)-2-phenylethenesulfonamide, exhibits antibacterial activity with MIC values of 12.5 µg/mL against S. aureus, 12.5 µg/mL against E. coli, and 50 µg/mL against H. vaginalis as determined by serial dilution assay [1]. The target compound (E)-N-[1-(3,4-dichlorophenyl)ethyl]-2-phenylethenesulfonamide differs by the introduction of an α-methylbenzyl substituent at the sulfonamide nitrogen, a modification that is known in the ethenesulfonamide class to redirect biological activity from antibacterial mechanisms to endothelin receptor antagonism [2]. No direct antibacterial data for the target compound has been identified, representing a significant biological differentiation gap that mandates de novo testing by the procuring team.
| Evidence Dimension | Antibacterial MIC against S. aureus and E. coli |
|---|---|
| Target Compound Data | No quantitative antibacterial data identified in primary literature |
| Comparator Or Baseline | N-(3,4-dichlorophenyl)-2-phenylethenesulfonamide: MIC 12.5 µg/mL (S. aureus), 12.5 µg/mL (E. coli), 50 µg/mL (H. vaginalis), and antifungal activity against M. canis at 10 µg/mL |
| Quantified Difference | N/A — target compound lacks antibacterial profiling data; structural modification (α-methylbenzyl N-substitution) is expected to abolish or redirect antibacterial activity based on class SAR |
| Conditions | Serial dilution technique; standard agar plate test for antifungal activity (US4035421) |
Why This Matters
This structural divergence is critical for procurement: selecting the target compound over the N-aryl analog gates the biological screening pathway toward receptor antagonism rather than antimicrobial activity.
- [1] Snyder Jr., H. R. N-(3,4-dichlorophenyl)-2-phenylethenesulfonamide. U.S. Patent 4,035,421, July 12, 1977. View Source
- [2] Harada, H.; et al. Synthesis and Structure–Activity Relationships in a Series of Ethenesulfonamide Derivatives, a Novel Class of Endothelin Receptor Antagonists. Chem. Pharm. Bull. 2001, 49 (12), 1593–1603. View Source
